Physicochemical Properties of 1-methyl-1H-indole-2-thiol: A Technical Guide
Physicochemical Properties of 1-methyl-1H-indole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties of 1-methyl-1H-indole-2-thiol (CAS No. 53497-48-6). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also presents data for structurally related indole derivatives to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a discussion of the potential biological significance of the indole-2-thiol scaffold.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. 1-methyl-1H-indole-2-thiol is a derivative of interest, featuring a methyl group at the N1 position and a thiol group at the C2 position. Understanding its physicochemical properties is crucial for its potential development in various research and drug discovery applications.
Physicochemical Properties of 1-methyl-1H-indole-2-thiol
For comparative purposes, the physicochemical properties of several related indole derivatives are summarized in the table below. It is important to note that the presence of the thiol group at the C2 position in 1-methyl-1H-indole-2-thiol is expected to significantly influence its properties, particularly its acidity (pKa) and lipophilicity (logP), compared to the analogs listed.
Table 1: Physicochemical Properties of Selected Indole Derivatives
| Property | 1-methyl-1H-indole-2-thiol | 1-methylindole | 1-methyl-1H-indole-2,3-dione | 2-methyl-1H-indole |
| CAS Number | 53497-48-6 | 603-76-9[4][5] | 2058-74-4 | 95-20-5 |
| Molecular Formula | C₉H₉NS | C₉H₉N[4][5] | C₉H₇NO₂ | C₉H₉N |
| Molecular Weight ( g/mol ) | 163.24 | 131.17[5] | 161.16 | 131.17 |
| Melting Point (°C) | Data not available | Liquid at room temp. | 130-133[6] | 58-60 |
| Boiling Point (°C) | Data not available | 133 @ 26 mmHg | 287.44 (rough estimate)[6] | 272-273 |
| pKa | Data not available | Data not available | -2.41 (Predicted)[6] | 16.6 |
| Solubility | Data not available | Insoluble in water; Soluble in chloroform, slightly in DMSO.[7] | Insoluble in water.[6] | Slightly soluble in water |
| logP | Data not available | 2.72[7] | Data not available | 2.38 |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties applicable to 1-methyl-1H-indole-2-thiol and related compounds.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[8][9]
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Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
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Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a rate of 10-20 °C per minute initially.
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A more precise determination is made by repeating the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[8]
-
Boiling Point Determination
The boiling point of a liquid organic compound can be determined using a micro-boiling point or Thiele tube method.[10][11][12][13][14]
-
Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, heating source.
-
Procedure:
-
A small volume (a few milliliters) of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
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The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[11][12]
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Solubility Determination
The solubility of a compound can be determined in various solvents to assess its polarity and potential for dissolution in different media.[15][16][17]
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure (Qualitative):
-
To a test tube containing a small, accurately weighed amount of the compound (e.g., 1-5 mg), a small volume of the solvent (e.g., 0.1-0.5 mL) is added.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble. If not, it is classified as insoluble or sparingly soluble.
-
This procedure is repeated with a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
pKa Determination
The acid dissociation constant (pKa) of a thiol can be determined by various methods, including isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][18]
-
Isothermal Titration Calorimetry (ITC): This method directly measures the heat change associated with the protonation or deprotonation of a compound upon titration with an acid or base. The pKa can be calculated from the titration curve.[1]
-
NMR Spectroscopy: The chemical shifts of protons near the acidic thiol group are pH-dependent. By acquiring NMR spectra at different pH values, a titration curve of chemical shift versus pH can be generated. The inflection point of this curve corresponds to the pKa.[3]
LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).
-
Shake-Flask Method:
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken until equilibrium is reached.
-
The phases are separated, and the concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is used, where the retention time of a compound is related to its lipophilicity.
-
A series of standard compounds with known logP values are injected to create a calibration curve of retention time versus logP.
-
The target compound is then injected under the same conditions, and its logP is determined from its retention time using the calibration curve.
-
Synthesis of Indole-2-thiol Derivatives
While a specific protocol for 1-methyl-1H-indole-2-thiol was not found, a general method for the synthesis of N-substituted indole-2-thiols has been reported. This involves the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of a primary amine.[19]
Caption: General synthetic pathway for N-substituted indole-2-thiols.
Biological Significance of the Indole Scaffold
The indole ring is a fundamental structural motif in a vast number of biologically active molecules. Its presence is associated with a wide spectrum of pharmacological activities, making indole derivatives a significant area of research in drug discovery.
Caption: Diverse biological activities of indole-containing compounds.
Indole derivatives have been reported to exhibit activities including:
-
Anticancer: Many indole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[18]
-
Antimicrobial: The indole scaffold is present in many natural and synthetic antimicrobial agents.[3]
-
Anti-inflammatory: Several indole derivatives possess significant anti-inflammatory properties.
-
Antiviral: Indole derivatives have been investigated for their potential as antiviral agents.[16]
-
Central Nervous System (CNS) Activity: The indole structure is found in key neurotransmitters like serotonin, and its derivatives are explored for treating CNS disorders.[1]
The introduction of a thiol group at the C2 position of the 1-methylindole core could impart unique biological properties, potentially through interactions with biological thiols or metal-containing enzymes. Further research is warranted to explore the specific biological activities of 1-methyl-1H-indole-2-thiol.
Conclusion
While specific experimental physicochemical data for 1-methyl-1H-indole-2-thiol remain elusive in the current literature, this guide provides a framework for its characterization. The presented experimental protocols offer a starting point for researchers to determine its key properties. The broad biological activities associated with the indole scaffold suggest that 1-methyl-1H-indole-2-thiol and its derivatives are promising candidates for further investigation in medicinal chemistry and drug development. Future studies are essential to fully elucidate the physicochemical profile and biological potential of this compound.
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